molecular formula C7H13NO B13638642 rac-(2R,3S)-2-ethenyloxan-3-amine

rac-(2R,3S)-2-ethenyloxan-3-amine

Cat. No.: B13638642
M. Wt: 127.18 g/mol
InChI Key: PNTQMYFDQAIZFP-RQJHMYQMSA-N
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Description

rac-(2R,3S)-2-ethenyloxan-3-amine is a chiral bicyclic compound featuring an oxolane (tetrahydrofuran) ring substituted with an ethenyl group at position 2 and an amine group at position 3. The "rac" designation indicates a racemic mixture of the (2R,3S) and (2S,3R) enantiomers.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(2S,3R)-2-ethenyloxan-3-amine

InChI

InChI=1S/C7H13NO/c1-2-7-6(8)4-3-5-9-7/h2,6-7H,1,3-5,8H2/t6-,7+/m1/s1

InChI Key

PNTQMYFDQAIZFP-RQJHMYQMSA-N

Isomeric SMILES

C=C[C@H]1[C@@H](CCCO1)N

Canonical SMILES

C=CC1C(CCCO1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3S)-2-ethenyloxan-3-amine can be achieved through several methods. One common approach involves the reaction of an appropriate oxirane with an amine under controlled conditions. The reaction typically requires a catalyst to facilitate the opening of the oxirane ring and the subsequent formation of the oxane structure.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to separate the desired product from any by-products or impurities.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3S)-2-ethenyloxan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group or reduce other functional groups present in the molecule.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce ethyl derivatives. Substitution reactions can result in various substituted oxane derivatives.

Scientific Research Applications

rac-(2R,3S)-2-ethenyloxan-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which rac-(2R,3S)-2-ethenyloxan-3-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The oxolane scaffold allows for diverse functionalization, as evidenced by the following analogs:

rac-(2R,3S)-N-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride
  • Substituents : N-methyl group, pyridin-3-yl at position 2, dihydrochloride salt.
  • Molecular Formula : C₁₀H₁₆Cl₂N₂O.
  • Molecular Weight : 251.15 g/mol.
  • Key Features :
    • The pyridine ring enhances π-π stacking interactions, improving binding affinity to biological targets.
    • The dihydrochloride salt increases aqueous solubility, making it suitable for pharmaceutical formulations .
rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine
  • Substituents : 1-(propan-2-yl)-pyrazol-5-yl at position 2.
  • Molecular Formula : C₁₀H₁₇N₃O.
  • Molecular Weight : ~195.26 g/mol.
  • Used in high-throughput drug discovery pipelines due to robust synthetic accessibility .
rac-(2R,3R)-1,1,1-trifluoro-3-methoxybutan-2-amine hydrochloride
  • Substituents : Trifluoromethyl and methoxy groups.
  • Molecular Formula: C₅H₁₁ClF₃NO.
  • Molecular Weight : 193.60 g/mol.
  • Key Features :
    • The trifluoromethyl group increases metabolic stability and lipophilicity, advantageous for central nervous system (CNS) drug candidates.
    • Methoxy substitution modulates electronic properties, affecting receptor binding .

Stereochemical and Physicochemical Comparisons

Compound Name Configuration Solubility (Salt Form) LogP (Predicted) Notable Applications
rac-(2R,3S)-2-ethenyloxan-3-amine Racemic Low (free base) ~1.2 Intermediate, ligand synthesis
rac-(2R,3S)-N-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride Racemic High (salt) ~0.8 Pharmaceutical candidate
rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine Racemic Moderate ~2.1 Drug discovery
rac-(2R,3R)-1,1,1-trifluoro-3-methoxybutan-2-amine hydrochloride Racemic High (salt) ~1.5 CNS-targeted therapies

Key Observations :

  • Salt Forms : Hydrochloride or dihydrochloride derivatives (e.g., ) exhibit superior solubility compared to free bases, critical for bioavailability.
  • LogP Trends : Pyridinyl and pyrazolyl substituents reduce lipophilicity (lower LogP), while trifluoromethyl groups increase it .
  • Stereochemistry : The (2R,3S) configuration in the parent compound contrasts with the (2R,3R) configuration in analogs (e.g., ), which may lead to divergent biological activities.

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